7-(Hydroxymethyl)-3,11-dimethyldodeca-2,4,6,10-tetraenoic acid
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Overview
Description
7-(Hydroxymethyl)-3,11-dimethyldodeca-2,4,6,10-tetraenoic acid is an organic compound with a complex structure that includes multiple double bonds and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Hydroxymethyl)-3,11-dimethyldodeca-2,4,6,10-tetraenoic acid can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild and functional group-tolerant reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
Types of Reactions
7-(Hydroxymethyl)-3,11-dimethyldodeca-2,4,6,10-tetraenoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can undergo reduction reactions to modify its double bonds.
Substitution: Various substitution reactions can occur, particularly at the hydroxymethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions may vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions include aldehydes, acids, and substituted derivatives of the original compound. These products can have different chemical and physical properties, making them useful for various applications.
Scientific Research Applications
7-(Hydroxymethyl)-3,11-dimethyldodeca-2,4,6,10-tetraenoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 7-(Hydroxymethyl)-3,11-dimethyldodeca-2,4,6,10-tetraenoic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can enhance the compound’s interaction with active sites, leading to improved biological activity . The compound may also participate in various biochemical pathways, influencing cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydroxymethyl derivatives and compounds with similar structural features, such as 5-hydroxymethylfurfural and 7-(hydroxymethyl)theophylline .
Uniqueness
7-(Hydroxymethyl)-3,11-dimethyldodeca-2,4,6,10-tetraenoic acid is unique due to its specific combination of functional groups and double bonds, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
116155-95-4 |
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Molecular Formula |
C15H22O3 |
Molecular Weight |
250.33 g/mol |
IUPAC Name |
7-(hydroxymethyl)-3,11-dimethyldodeca-2,4,6,10-tetraenoic acid |
InChI |
InChI=1S/C15H22O3/c1-12(2)6-4-8-14(11-16)9-5-7-13(3)10-15(17)18/h5-7,9-10,16H,4,8,11H2,1-3H3,(H,17,18) |
InChI Key |
MKDPIXNULYLNSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CC=CC(=CC(=O)O)C)CO)C |
Origin of Product |
United States |
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